BenchChemオンラインストアへようこそ!

6-Fluoro-2,3-dihydro-1,4-benzodioxine

Medicinal Chemistry Physicochemical Profiling ADME Optimization

6-Fluoro-2,3-dihydro-1,4-benzodioxine (CAS 60458-98-2) is a fluorinated 1,4-benzodioxane building block with molecular formula C₈H₇FO₂ and molecular weight 154.14 g/mol. It features a fluorine atom at the 6-position of the 2,3-dihydro-1,4-benzodioxine scaffold, with a calculated logP of 1.6 and zero hydrogen bond donors.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 60458-98-2
Cat. No. B1281839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,3-dihydro-1,4-benzodioxine
CAS60458-98-2
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)F
InChIInChI=1S/C8H7FO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2
InChIKeyIWBRMEJPAIVOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2,3-dihydro-1,4-benzodioxine (CAS 60458-98-2): Core Properties and Sourcing Context for Medicinal Chemistry Building Block Selection


6-Fluoro-2,3-dihydro-1,4-benzodioxine (CAS 60458-98-2) is a fluorinated 1,4-benzodioxane building block with molecular formula C₈H₇FO₂ and molecular weight 154.14 g/mol [1]. It features a fluorine atom at the 6-position of the 2,3-dihydro-1,4-benzodioxine scaffold, with a calculated logP of 1.6 and zero hydrogen bond donors [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing libraries of pharmacologically active derivatives targeting bacterial cell division (FtsZ) and glucosylceramide synthase (GCS) pathways [2][3].

Why 6-Fluoro-2,3-dihydro-1,4-benzodioxine Cannot Be Simply Replaced by Unsubstituted or Chloro Analogs in Drug Discovery Programs


Within the 1,4-benzodioxane building block family, the identity and position of the halogen substituent critically determine both physicochemical properties and downstream synthetic utility. The 6-fluoro substituent confers a distinct electronic profile and lipophilicity compared to the parent 2,3-dihydro-1,4-benzodioxine (logP 1.09) [1] or the 6‑chloro analog, directly impacting membrane permeability, metabolic stability, and target binding [2]. Furthermore, 6-fluoro-2,3-dihydro-1,4-benzodioxine is specifically cited as the essential precursor for 6-fluoro-3-substituted benzodioxane-5-carboxamides that inhibit the bacterial cell division protein FtsZ at sub-micromolar MICs—a synthetic route not accessible from the non-fluorinated or 6-chloro scaffolds without complete redesign of the synthesis [3].

Quantitative Differentiation Evidence for 6-Fluoro-2,3-dihydro-1,4-benzodioxine Versus Its Closest Analogs


Lipophilicity Modulation: LogP Advantage of 6-Fluoro Over Parent 1,4-Benzodioxane

The calculated octanol/water partition coefficient (logP) of 6-fluoro-2,3-dihydro-1,4-benzodioxine is 1.6 [1], representing a +0.51 log unit increase over the parent compound 2,3-dihydro-1,4-benzodioxine (logP 1.09) [2]. This difference corresponds to an approximately 3.2-fold higher predicted lipophilicity, which can enhance passive membrane permeability while retaining favorable solubility characteristics due to the electron-withdrawing fluorine atom.

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Synthetic Accessibility: Direct One-Step Preparation from 5-Fluorosalicylaldehyde

6-Fluoro-2,3-dihydro-1,4-benzodioxine is synthesized in a single step from commercially available 5-fluorosalicylaldehyde using hydrogen peroxide, cesium carbonate, and sodium hydroxide in THF/H₂O/DMF, with a reaction time of 23 h [1]. This contrasts with the multi-step synthesis of the 6-amino analog, which requires diazotization followed by fluorination , and the 6-chloro analog, which typically demands halogenation of the pre-formed benzodioxane core.

Synthetic Methodology Building Block Synthesis Process Chemistry

Validated Precursor Status for Sub-Micromolar FtsZ Antibacterial Inhibitors

The 6-fluoro-2,3-dihydrobenzo[b][1,4]dioxine scaffold is the direct precursor for 6-fluoro-3-substituted benzodioxane-5-carboxamides that exhibit sub-micromolar minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Bacillus subtilis [1]. The 6-fluoro substitution is structurally essential—the corresponding non-fluorinated benzodioxane-5-carboxamides show significantly reduced FtsZ binding, and replacement with chloro or bromo at the 6-position alters the electronic requirements for the nucleophilic aromatic substitution step in the key epoxide ring-opening reaction that generates the active pharmacophore [1].

Antibacterial Drug Discovery FtsZ Inhibition Gram-Positive Pathogens

Dual Application Across Antibacterial (FtsZ) and Lysosomal Storage Disease (GCS) Therapeutic Areas

6-Fluoro-2,3-dihydro-1,4-benzodioxine serves as a key intermediate in patent-protected glucosylceramide synthase (GCS) inhibitor programs for the treatment of Gaucher disease, Fabry disease, and GM1-gangliosidosis [1]. The 6-fluoro substitution pattern matches the structural requirements of Formula I compounds in WO2015042397A1, where the fluorine atom is proposed to enhance metabolic stability and target residence time [1]. In contrast, the 6-chloro analog (CAS 57744-68-0) is primarily documented as a precursor for matrix metalloproteinase (MMP-12/MMP-13) inhibitors , representing a fundamentally different therapeutic application space.

Drug Discovery Glucosylceramide Synthase Lysosomal Storage Disorders

Optimal Procurement and Deployment Scenarios for 6-Fluoro-2,3-dihydro-1,4-benzodioxine Based on Quantitative Evidence


FtsZ-Targeted Antibacterial Lead Optimization

Medicinal chemistry teams developing novel benzodioxane-benzamide FtsZ inhibitors for multidrug-resistant Gram-positive infections should prioritize 6-fluoro-2,3-dihydro-1,4-benzodioxine as the core building block. The validated epoxide ring-opening synthetic route provides direct access to 6-fluoro-3-substituted-5-carboxamide analogs with demonstrated sub-micromolar MICs against S. aureus and B. subtilis [1]. The 6-fluoro substituent is integral to the nucleophilic aromatic substitution step that generates the active bicyclic pharmacophore; replacement with hydrogen, chloro, or bromo at this position either fails to produce the active isomer or diverts the synthesis toward non-FtsZ targets (e.g., MMP inhibitors) [1][2].

Glucosylceramide Synthase (GCS) Inhibitor Development for Lysosomal Storage Diseases

Research programs targeting GCS for Gaucher disease, Fabry disease, or Parkinson's disease should source 6-fluoro-2,3-dihydro-1,4-benzodioxine as a privileged intermediate. Patent WO2015042397A1 explicitly encompasses compounds incorporating the 6-fluoro-1,4-benzodioxane motif, where fluorine at the 6-position is proposed to improve metabolic stability and CNS penetration [1]. The calculated logP of 1.6 positions this scaffold within the optimal lipophilicity range for blood-brain barrier penetration, a critical requirement for neurodegenerative indications [2].

Parallel Library Synthesis for Dual FtsZ/GCS Screening

Organizations conducting phenotypic or target-based screening across antibacterial and lysosomal storage disease portfolios can leverage the unique dual-target precedent of the 6-fluoro building block. A single synthetic campaign starting from 6-fluoro-2,3-dihydro-1,4-benzodioxine can generate compound libraries addressable to both FtsZ (Gram-positive antibacterial) and GCS (lysosomal storage disease) assays, maximizing screening deck efficiency [1][2]. The one-step synthesis from 5-fluorosalicylaldehyde [3] further supports cost-effective library production at the 10–100 gram scale.

Physicochemical Property Optimization in Lead Series Requiring Moderately Increased Lipophilicity

When a lead series based on unsubstituted 1,4-benzodioxane (logP 1.09) requires a controlled increase in lipophilicity to improve membrane permeability or target engagement, 6-fluoro substitution offers a precise +0.51 logP increment without introducing the excessive bulk or metabolic liability of chloro or bromo substituents [1][2]. This fine-tuning capability makes 6-fluoro-2,3-dihydro-1,4-benzodioxine a strategic building block for property-guided optimization in hit-to-lead and lead optimization phases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-2,3-dihydro-1,4-benzodioxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.